Cas no 947279-23-4 (2,4-Difluoro-3-(phenylmethoxy)benzaldehyde)

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde
- 3-(Benzyloxy)-2,4-difluorobenzaldehyde
- RHMFOSHVCFYHIP-UHFFFAOYSA-N
- AB0043248
- Z1153
-
- MDL: MFCD22543645
- インチ: 1S/C14H10F2O2/c15-12-7-6-11(8-17)13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
- InChIKey: RHMFOSHVCFYHIP-UHFFFAOYSA-N
- ほほえんだ: FC1C(C=O)=CC=C(C=1OCC1C=CC=CC=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 267
- トポロジー分子極性表面積: 26.3
2,4-Difluoro-3-(phenylmethoxy)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | N26990-5G |
2,4-Difluoro-3-(phenylmethoxy)benzaldehyde |
947279-23-4 | 95% | 5G |
$465 | 2023-09-15 | |
Advanced ChemBlocks | N26990-25G |
2,4-Difluoro-3-(phenylmethoxy)benzaldehyde |
947279-23-4 | 95% | 25G |
$1,565 | 2023-09-15 | |
Aaron | AR01DO6U-5g |
2,4-Difluoro-3-(phenylmethoxy)benzaldehyde |
947279-23-4 | 95% | 5g |
$639.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266100-500mg |
2,4-Difluoro-3-(phenylmethoxy)benzaldehyde |
947279-23-4 | 98+% | 500mg |
¥1220.00 | 2024-04-24 | |
abcr | AB515632-250mg |
2,4-Difluoro-3-(phenylmethoxy)benzaldehyde; . |
947279-23-4 | 250mg |
€149.30 | 2025-02-21 | ||
A2B Chem LLC | AX16394-250mg |
3-(Benzyloxy)-2,4-difluorobenzaldehyde |
947279-23-4 | 97% | 250mg |
$103.00 | 2024-07-18 | |
abcr | AB515632-10g |
2,4-Difluoro-3-(phenylmethoxy)benzaldehyde; . |
947279-23-4 | 10g |
€1239.30 | 2025-02-21 | ||
abcr | AB515632-5 g |
2,4-Difluoro-3-(phenylmethoxy)benzaldehyde |
947279-23-4 | 5g |
€760.70 | 2023-01-19 | ||
Advanced ChemBlocks | N26990-1G |
2,4-Difluoro-3-(phenylmethoxy)benzaldehyde |
947279-23-4 | 95% | 1G |
$130 | 2023-09-15 | |
abcr | AB515632-1g |
2,4-Difluoro-3-(phenylmethoxy)benzaldehyde; . |
947279-23-4 | 1g |
€247.70 | 2025-02-21 |
2,4-Difluoro-3-(phenylmethoxy)benzaldehyde 関連文献
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1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
2,4-Difluoro-3-(phenylmethoxy)benzaldehydeに関する追加情報
Research Brief on 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde (CAS: 947279-23-4) in Chemical Biology and Pharmaceutical Applications
2,4-Difluoro-3-(phenylmethoxy)benzaldehyde (CAS: 947279-23-4) is a fluorinated benzaldehyde derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly due to its unique electronic and steric properties conferred by the fluorine substituents and benzyloxy group. Recent studies have explored its applications in drug discovery, material science, and as a building block for complex molecular architectures.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde as a key precursor in the synthesis of novel kinase inhibitors. The compound's ability to modulate electronic density and steric hindrance was leveraged to enhance binding affinity to target proteins, resulting in inhibitors with improved selectivity and potency. The study reported a 40% increase in inhibitory activity compared to non-fluorinated analogs, highlighting the strategic importance of fluorine substitution in drug design.
Another significant application was demonstrated in a Nature Communications paper (2024), where the compound was incorporated into the development of fluorescent probes for cellular imaging. The researchers exploited the aldehyde functionality for Schiff base formation with amine-containing biomolecules, creating stable conjugates with enhanced photophysical properties. The resulting probes exhibited exceptional stability in physiological conditions, making them valuable tools for real-time monitoring of intracellular processes.
From a synthetic chemistry perspective, recent advances in the preparation of 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde have focused on green chemistry approaches. A 2024 Organic Process Research & Development publication detailed a solvent-free, catalytic method for its synthesis using recyclable solid acid catalysts, achieving yields exceeding 85% while significantly reducing environmental impact. This development addresses growing concerns about sustainable chemical production in the pharmaceutical industry.
The safety profile and pharmacokinetic properties of derivatives containing this scaffold have also been investigated. Toxicology studies published in Chemical Research in Toxicology (2023) demonstrated favorable metabolic stability and low cytotoxicity for several lead compounds derived from 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde, suggesting promising potential for further drug development. However, researchers noted the need for careful optimization of the benzyloxy group to minimize potential metabolic liabilities.
Looking forward, the unique properties of 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde continue to inspire innovative applications. Current research directions include its incorporation into metal-organic frameworks for drug delivery systems and as a chiral auxiliary in asymmetric synthesis. The compound's versatility and the growing understanding of fluorine effects in medicinal chemistry suggest it will remain an important tool in chemical biology and pharmaceutical research for years to come.
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